molecular formula C16H17NO3 B12585537 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline CAS No. 595581-98-9

1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline

Cat. No.: B12585537
CAS No.: 595581-98-9
M. Wt: 271.31 g/mol
InChI Key: UJUFLHMONNRWQY-AWEZNQCLSA-N
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Description

1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxynaphthalene group attached to a proline moiety, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline typically involves the reaction of 2-hydroxynaphthaldehyde with L-proline under specific conditions. One common method involves heating a solution of 2-hydroxynaphthaldehyde and L-proline in ethanol under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline involves its interaction with specific molecular targets and pathways. The hydroxynaphthalene group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. Additionally, the proline moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline is unique due to its combination of a hydroxynaphthalene group and a proline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

595581-98-9

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-1-[(2-hydroxynaphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H17NO3/c18-15-8-7-11-4-1-2-5-12(11)13(15)10-17-9-3-6-14(17)16(19)20/h1-2,4-5,7-8,14,18H,3,6,9-10H2,(H,19,20)/t14-/m0/s1

InChI Key

UJUFLHMONNRWQY-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=C(C=CC3=CC=CC=C32)O)C(=O)O

Canonical SMILES

C1CC(N(C1)CC2=C(C=CC3=CC=CC=C32)O)C(=O)O

Origin of Product

United States

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